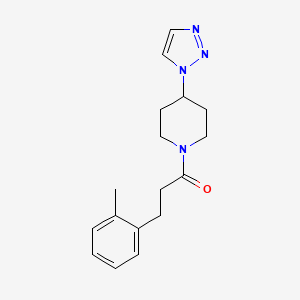

![molecular formula C19H23N5OS B2698598 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide CAS No. 893928-98-8](/img/structure/B2698598.png)

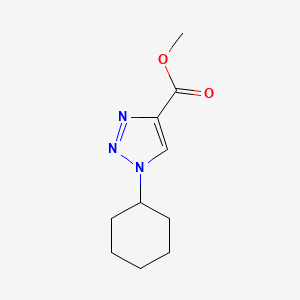

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity .

Synthesis Analysis

The synthesis of this compound involves several steps. The yield of the final product is reported to be 62% . The synthetic pathway to obtain the compound is reported in various schemes .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H NMR (CDCl3, 400 MHz) and LC-MS. The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oxidation and displacement reactions . The thiomethyl group of an intermediate compound was oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature .Physical And Chemical Properties Analysis

The compound is a yellow liquid . The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons in the molecule .科学研究应用

Field

Application

Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .

Method

A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates. These compounds were then evaluated for their in vitro cytotoxic activity .

Results

The results showed that certain pyrazolo[3,4-d]pyrimidines had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates .

CDK2 Inhibition

Field

Application

Pyrazolo[3,4-d]pyrimidines have been synthesized as novel CDK2 targeting compounds .

Method

A new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .

Results

Results revealed that certain compounds showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

Antibacterial Activity

Field

Application

Pyrazolo[3,4-d]pyrimidines have been evaluated for their antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .

Method

The antibacterial activity of a representative set of pyrazolo[3,4-d]pyrimidines, presenting different substituents in position N1, C4 and C6 was evaluated .

Results

The results of this study are not specified in the source .

Free Radical Scavenging Activity

Field

Application

Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their free radical scavenging activity .

Method

A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates. These compounds were then evaluated for their free radical scavenging activity .

Results

The results of this study are not specified in the source .

Antiproliferative Activity

Field

Application

Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiproliferative activity .

Method

A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates. These compounds were then evaluated for their antiproliferative activity .

Results

The results showed that certain pyrazolo[3,4-d]pyrimidines had better inhibitory activity against MCF-7 with IC50 values in a micromolar range as compared to other substrates .

CDK2 Inhibition

Field

Application

Pyrazolo[3,4-d]pyrimidines have been synthesized as novel CDK2 targeting compounds .

Method

A new set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .

Results

Results revealed that certain compounds showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .

未来方向

The compound has shown promising results as a CDK2 inhibitor, making it a potential candidate for further investigations in cancer treatment . It has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

属性

IUPAC Name |

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS/c1-5-23(6-2)17(25)11-26-19-15-10-22-24(18(15)20-12-21-19)16-8-7-13(3)9-14(16)4/h7-10,12H,5-6,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBELCKMHMDLGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698516.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2698519.png)

![(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2698520.png)

![2-(4-fluorophenyl)-3-(2-methoxynaphthalen-1-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2698521.png)

![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2698523.png)

![2-Methyl-4-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2698525.png)

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2698527.png)

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2698531.png)

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2698534.png)